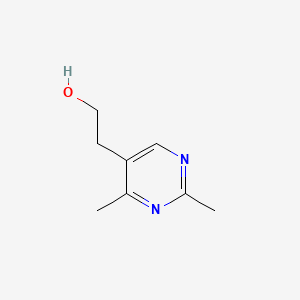
2,4-Dimethyl-5-pyrimidineethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dimethylpyrimidin-5-yl)ethanol is an organic compound with the molecular formula C8H12N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylpyrimidin-5-yl)ethanol typically involves the reaction of 2,4-dimethylpyrimidine with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic addition of the pyrimidine nitrogen to the ethylene oxide, followed by protonation to yield the desired product .
Industrial Production Methods
Industrial production of 2-(2,4-dimethylpyrimidin-5-yl)ethanol may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing efficient purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dimethylpyrimidin-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: 2-(2,4-Dimethylpyrimidin-5-yl)acetaldehyde or 2-(2,4-dimethylpyrimidin-5-yl)acetic acid.
Reduction: 2-(2,4-Dimethylpyrimidin-5-yl)ethylamine.
Substitution: 2-(2,4-Dimethylpyrimidin-5-yl)ethyl chloride or 2-(2,4-dimethylpyrimidin-5-yl)ethyl bromide.
Aplicaciones Científicas De Investigación
2-(2,4-Dimethylpyrimidin-5-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dimethylpyrimidin-5-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group allows it to form hydrogen bonds with active sites, while the pyrimidine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-Dimethylpyrimidin-5-yl)methanol: Similar structure but with a methanol group instead of ethanol.
2-(2,4-Dimethylpyrimidin-5-yl)acetaldehyde: An oxidized form of the compound.
2-(2,4-Dimethylpyrimidin-5-yl)ethylamine: A reduced form of the compound.
Uniqueness
2-(2,4-Dimethylpyrimidin-5-yl)ethanol is unique due to its specific combination of a pyrimidine ring and an ethanol group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
36324-03-5 |
|---|---|
Fórmula molecular |
C8H12N2O |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2-(2,4-dimethylpyrimidin-5-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-8(3-4-11)5-9-7(2)10-6/h5,11H,3-4H2,1-2H3 |
Clave InChI |
BPCOFUURUHNDJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-yl}methanol](/img/structure/B12919795.png)
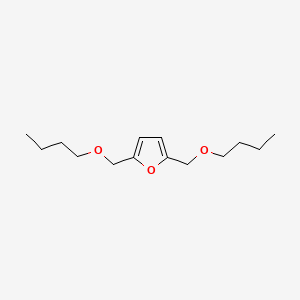
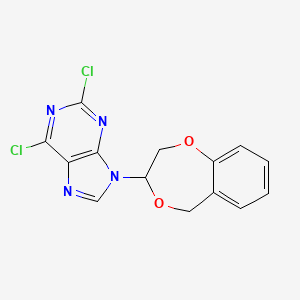
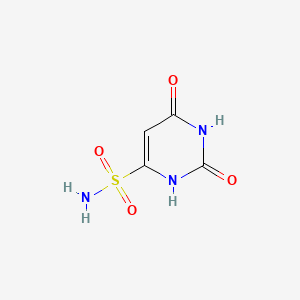
![4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2h)-one](/img/structure/B12919822.png)

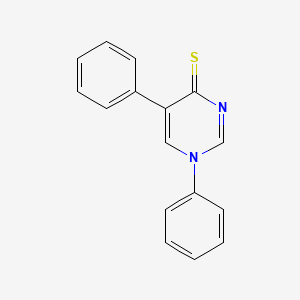
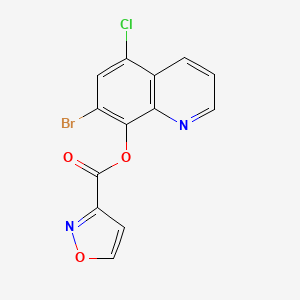

![3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B12919840.png)
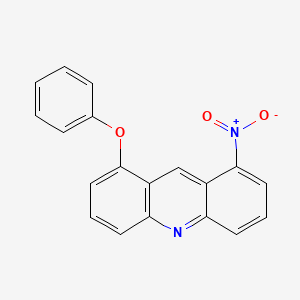
![5-Amino-2-{[(5-methylthiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12919844.png)


